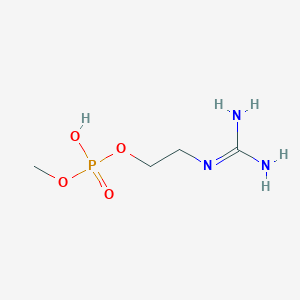

Guanidinoethyl methyl phosphate

描述

属性

分子式 |

C4H12N3O4P |

|---|---|

分子量 |

197.13 g/mol |

IUPAC 名称 |

2-(diaminomethylideneamino)ethyl methyl hydrogen phosphate |

InChI |

InChI=1S/C4H12N3O4P/c1-10-12(8,9)11-3-2-7-4(5)6/h2-3H2,1H3,(H,8,9)(H4,5,6,7) |

InChI 键 |

PTALSLHNZQRENZ-UHFFFAOYSA-N |

SMILES |

COP(=O)(O)OCCN=C(N)N |

规范 SMILES |

COP(=O)(O)OCCN=C(N)N |

产品来源 |

United States |

科学研究应用

Biochemical Research Applications

Guanidinoethyl methyl phosphate serves as a substrate in phosphorylation reactions, which are essential for energy transfer and signal transduction within biological systems. Its role in metabolic pathways involving phosphotransfer reactions is particularly noteworthy:

- Phosphorylation Reactions : The compound acts as a substrate for specific kinases, contributing to the regulation of cellular processes such as energy metabolism and signal transduction. This makes it an important tool for researchers studying enzyme activity and metabolic regulation.

- Nitric Oxide Production : The amidino group in this compound suggests potential interactions with nitric oxide synthase, which could influence nitric oxide production in various tissues. This interaction is crucial for understanding cardiovascular function and signaling pathways.

Therapeutic Potential

The therapeutic applications of this compound are under investigation, particularly in contexts related to metabolic disorders and enzyme deficiencies:

- Metabolic Disorders : Given its involvement in energy metabolism, this compound may have implications for treating conditions associated with metabolic dysregulation. Its ability to modulate kinase activity could be leveraged to develop treatments for diseases like diabetes or obesity.

- Enzyme Replacement Therapy : The compound's role as a substrate for specific enzymes opens avenues for research into enzyme replacement therapies for genetic disorders where enzyme deficiencies lead to metabolic issues.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Interaction Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects through interaction with various enzymes. These studies are crucial for understanding its potential therapeutic applications.

- Nitrogen Retention Studies : In animal models, supplementation with related compounds like guanidinoacetic acid has been shown to influence nitrogen retention and overall growth performance. This suggests that this compound may have similar effects on nitrogen metabolism .

- Metabolomic Profiles : Investigations into metabolomic profiles have identified this compound as a significant metabolite in healthy versus diseased tissues, indicating its potential role as a biomarker for metabolic health .

相似化合物的比较

β-Guanidinoethyl Phosphate

- Structure: Similar to guanidinoethyl methyl phosphate but lacks the methyl ester group, featuring a free phosphate moiety.

- Functional Role : Acts as a guanidine-like compound, modulating muscle contraction in frog sciatic nerve-sartorius muscle preparations. At concentrations of 10⁻²–10⁻³ M, it promotes muscle contraction, while higher concentrations (10⁻¹ M) induce depression .

Guanidinoethyl Sulfonate

- Structure : Replaces the phosphate group with a sulfonate (-SO₃⁻) group.

- Functional Role: Taurine Transport Inhibition: Competes with taurine for cellular uptake, inducing systemic taurine depletion in experimental models . Neurological Effects: Acts as an agonist at γ-aminobutyric acid A (GABAₐ) receptors in murine cerebellar granule cells, suggesting neuromodulatory roles .

- Analytical Context : Frequently detected in metabolomic studies of traumatic brain injury (TBI) and glaucoma, though its mechanistic role in these conditions remains unclear .

Adenosylcobinamide Methyl Phosphate

- Structure: A cobalt-containing corrinoid analog with a methyl phosphate group, lacking the nucleotide loop of adenosylcobalamin (AdoCbl).

- Functional Role : Acts as a pseudocoenzyme for diol dehydrase, competitively inhibiting AdoCbl (Kᵢ = 2.5 µM) and undergoing Co-C bond cleavage in the enzyme’s active site. This irreversible interaction underscores the importance of the phosphate group in enzyme binding and catalysis .

- Contrast with this compound: While both contain methyl phosphate, their biological contexts differ radically—adenosylcobinamide methyl phosphate is a coenzyme analog, whereas this compound is a disease-associated metabolite.

Carboxypeptidase U (CPU) Inhibitors (MERGETPA, GEMSA)

- Structure: MERGETPA (2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) and GEMSA (guanidinoethyl mercaptosuccinic acid) feature guanidinoethyl groups linked to sulfur-containing side chains.

- Functional Role: Inhibit CPU, a enzyme involved in fibrinolysis regulation. However, their lack of selectivity and poor oral bioavailability limit therapeutic applications .

- Comparison: Unlike this compound, these compounds are synthetic inhibitors designed for enzymatic targeting rather than endogenous metabolites.

Structural and Functional Comparison Table

Research Implications and Gaps

- This compound: Further studies are needed to clarify its metabolic origin and role in OA progression. Its elevation in OA cartilage suggests involvement in phosphate-mediated signaling or energy metabolism dysregulation .

- Guanidinoethyl Sulfonate: Despite its utility in taurine depletion models, its detection in glaucoma and TBI warrants investigation into its pathophysiological significance .

- Structural Analogues : The contrasting roles of phosphate vs. sulfonate groups highlight the importance of functional group chemistry in determining biological activity.

常见问题

Basic Research Questions

Q. What established methods are used to synthesize guanidinoethyl methyl phosphate, and how are purity and yield optimized?

- Methodology : Synthesis typically involves phosphorylation reactions between guanidinoethanol and methyl phosphates under controlled pH (6.5–7.5) and temperature (25–40°C). Purification is achieved via column chromatography or HPLC, with yield optimization through stoichiometric adjustments of reactants. Characterization employs -NMR (chemical shift range: 0–5 ppm for phosphate esters) and FT-IR (stretching vibrations at 1050–1250 cm for P–O–C bonds) .

- Data Quality Control : Monitor reaction intermediates using TLC (R values: 0.3–0.5 in ethanol/water systems) to minimize byproducts.

Q. How can researchers quantify phosphate content in this compound using spectrophotometric methods?

- Methodology : Apply the molybdenum-blue method:

Digest samples with sulfuric acid and ammonium persulfate to release inorganic phosphate.

React with ammonium molybdate and ascorbic acid at 880 nm (calibration range: 0.1–2.0 mg/L P).

Calculate phosphate concentration via regression analysis (R > 0.99 required for validity) .

- Statistical Rigor : Report mean absorbance ± standard deviation (SD) from triplicate measurements and 95% confidence intervals. Compare results to literature values (e.g., similar phosphate esters) to validate accuracy .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

- Techniques and Parameters :

Advanced Research Questions

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying physiological conditions?

- Experimental Design :

- Variables : pH (2.0, 7.4, 9.0), temperature (25°C, 37°C), and ionic strength (0.1 M vs. 0.5 M NaCl).

- Analysis : Monitor degradation kinetics via HPLC-MS/MS (LOQ: 0.01 µg/mL) and calculate half-life () using first-order kinetics models.

- Validation : Compare degradation pathways to structurally analogous compounds (e.g., 2-aminoethyl dihydrogen phosphate) to identify mechanistic differences .

Q. How can conflicting spectroscopic data for this compound be resolved in multi-institutional studies?

- Resolution Strategy :

Standardization : Use certified reference materials (CRMs) for instrument calibration.

Error Analysis : Apply Grubbs’ test to identify outliers in collaborative datasets.

Cross-Validation : Replicate experiments using orthogonal methods (e.g., -NMR vs. Raman spectroscopy) to confirm peak assignments .

- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent polarity effects; use DO vs. DMSO-d to assess solvent-induced shifts .

Q. What methodologies are effective for studying this compound’s interactions with biological macromolecules (e.g., enzymes or DNA)?

- Approaches :

- Isothermal Titration Calorimetry (ITC) : Measure binding constants () and stoichiometry (n) at 25°C in phosphate-buffered saline (PBS).

- Molecular Dynamics (MD) Simulations : Use AMBER force fields to model hydrogen bonding between the guanidinium group and phosphate backbone of DNA .

- Inhibition Assays : Test competitive inhibition of alkaline phosphatase using p-nitrophenyl phosphate as a substrate; calculate IC values .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data in toxicological studies of this compound?

- Methodology :

- Fit data to a four-parameter logistic model: .

- Report EC values with 95% confidence intervals and assess goodness-of-fit via residual plots .

Comparative and Mechanistic Studies

Q. What strategies differentiate the reactivity of this compound from other organophosphate analogs in catalytic reactions?

- Mechanistic Probes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。